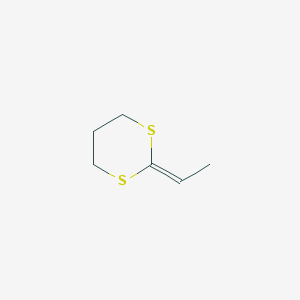
2-Ethylidene-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylidene-1,3-dithiane is an organic compound with the molecular formula C6H10S2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds through the Corey-Seebach reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylidene-1,3-dithiane can be synthesized from carbonyl compounds, such as aldehydes or ketones, by reacting them with 1,3-propanedithiol in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, often at room temperature, and yields the dithiane product through a thioacetalization process.
Industrial Production Methods: The process may involve purification steps such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylidene-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding carbonyl compound.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Organolithium reagents, such as butyllithium, are often employed to generate nucleophilic intermediates.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: Various alkylated or acylated dithiane derivatives.
Scientific Research Applications
2-Ethylidene-1,3-dithiane has several applications in scientific research:
Biology: While specific biological applications are limited, its derivatives may be explored for potential bioactivity.
Medicine: Potential use in drug synthesis due to its ability to form stable intermediates.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethylidene-1,3-dithiane primarily involves its role as a nucleophilic reagent in organic synthesis. The sulfur atoms in the dithiane ring stabilize negative charges, allowing the compound to act as an acyl anion equivalent. This enables the formation of carbon-carbon bonds through nucleophilic addition to electrophiles .
Comparison with Similar Compounds
1,3-Dithiane: A closely related compound used for similar synthetic purposes.
1,3-Dithiolane: Another sulfur-containing heterocycle with comparable reactivity.
2-Methyl-1,3-dithiane: A methyl-substituted analogue with slightly different reactivity.
Uniqueness: 2-Ethylidene-1,3-dithiane is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its ability to participate in the Corey-Seebach reaction makes it a valuable tool in organic synthesis .
Properties
CAS No. |
51102-62-6 |
|---|---|
Molecular Formula |
C6H10S2 |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
2-ethylidene-1,3-dithiane |
InChI |
InChI=1S/C6H10S2/c1-2-6-7-4-3-5-8-6/h2H,3-5H2,1H3 |
InChI Key |
WNNFMNLZTIEHOD-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


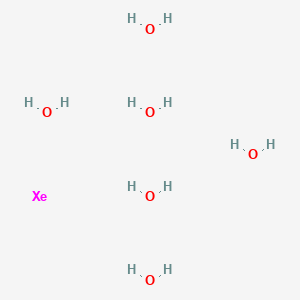
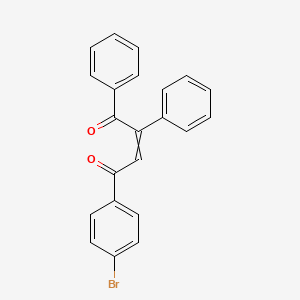
![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)
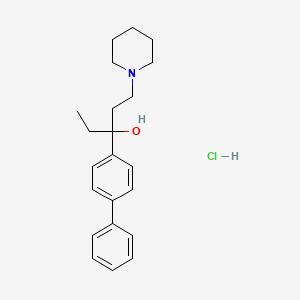
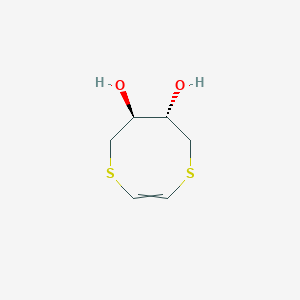
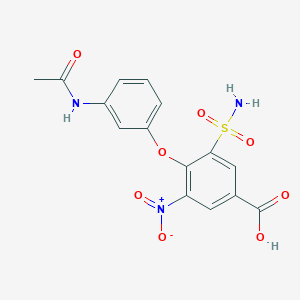
![9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene](/img/structure/B14650979.png)
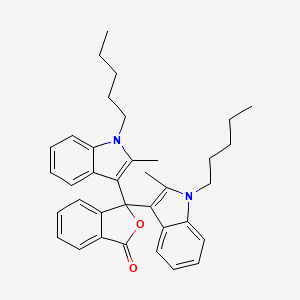
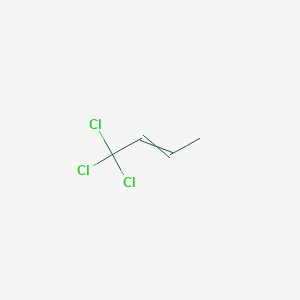
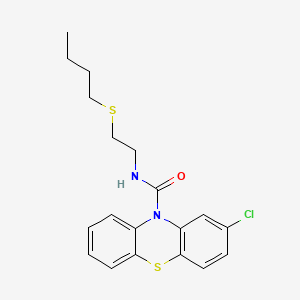

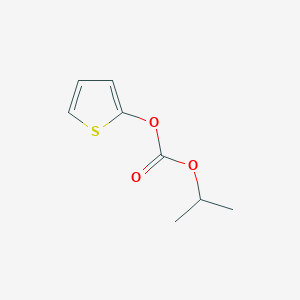
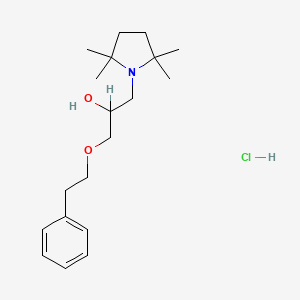
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)
